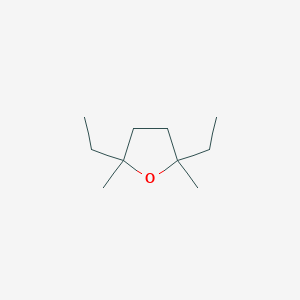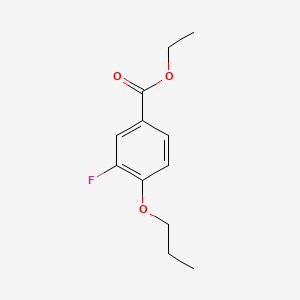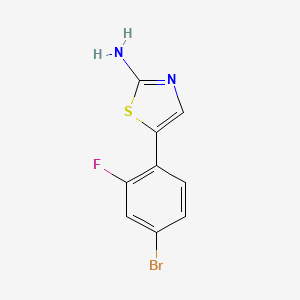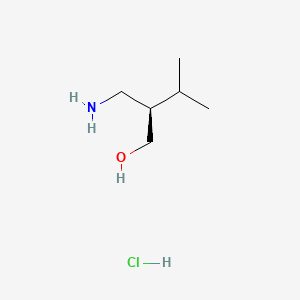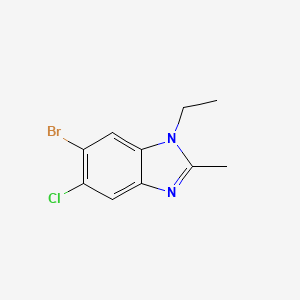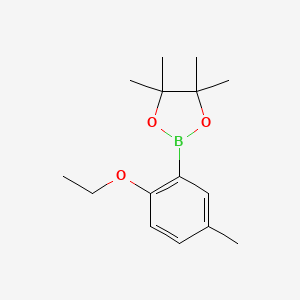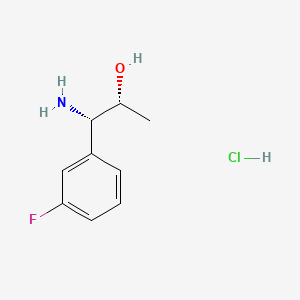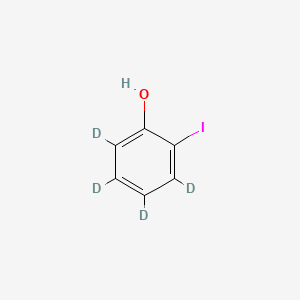
2-Iodophen-3,4,5,6-D4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodophen-3,4,5,6-D4-OL, also known as 2-iodophenol-3,4,5,6-D4, is an aromatic organic compound with the molecular formula C6H5IO. It is a deuterated form of 2-iodophenol, where the hydrogen atoms at positions 3, 4, 5, and 6 are replaced with deuterium. This compound is a pale yellow solid that melts near room temperature .
Preparation Methods
2-Iodophen-3,4,5,6-D4-OL can be synthesized through several methods. One common method involves the treatment of 2-chloromercuriphenol with iodine, resulting in the formation of 2-iodophenol . The reaction can be represented as follows:
ClHgC6H4OH+I2→IC6H4OH+HgCl
Another method involves the direct reaction of phenol with iodine, which produces a mixture of 2-iodo and 4-iodo derivatives . Industrial production methods typically involve these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Iodophen-3,4,5,6-D4-OL undergoes various chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other groups through coupling reactions. For example, it can undergo Suzuki coupling to form biaryl compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones.
Reduction Reactions: The iodine substituent can be reduced to form phenol.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Scientific Research Applications
2-Iodophen-3,4,5,6-D4-OL has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including heterocycles and biaryl compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Iodophen-3,4,5,6-D4-OL involves its interaction with molecular targets through its iodine and hydroxyl groups. The iodine substituent can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various targets, including enzymes and receptors .
Comparison with Similar Compounds
2-Iodophen-3,4,5,6-D4-OL can be compared with other similar compounds, such as:
2-Iodophenol: The non-deuterated form, which has similar chemical properties but different isotopic composition.
3-Iodophenol: An isomer with the iodine substituent at the 3-position.
4-Iodophenol: An isomer with the iodine substituent at the 4-position.
2-Fluorophenol: A compound with a fluorine substituent instead of iodine.
2-Chlorophenol: A compound with a chlorine substituent instead of iodine.
2-Bromophenol: A compound with a bromine substituent instead of iodine.
The uniqueness of this compound lies in its deuterated nature, which can provide insights into reaction mechanisms and kinetic isotope effects in various chemical and biological processes.
Properties
Molecular Formula |
C6H5IO |
|---|---|
Molecular Weight |
224.03 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-iodophenol |
InChI |
InChI=1S/C6H5IO/c7-5-3-1-2-4-6(5)8/h1-4,8H/i1D,2D,3D,4D |
InChI Key |
KQDJTBPASNJQFQ-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)I)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(15R)-5-chloro-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B14020988.png)

![N,N-dimethyl-N',N'-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine](/img/structure/B14021018.png)
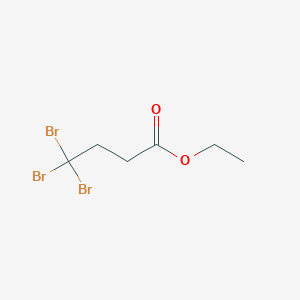
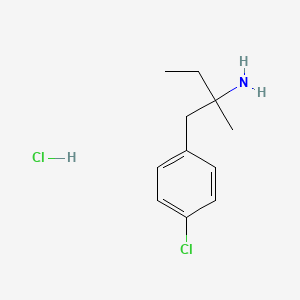
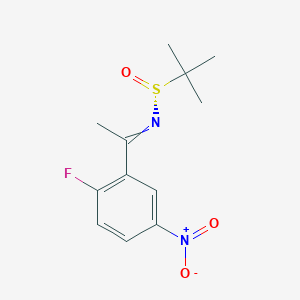
![Methyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B14021042.png)
